1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine core, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This core is substituted with a benzyl group and a tetramethyl-[1,3,2]dioxaborolan-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The tetramethyl-[1,3,2]dioxaborolan-2-yl group contains a boron atom and is a key part of the molecule’s structure .Scientific Research Applications
Synthesis and Crystal Structure Analysis
1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is involved in the synthesis and crystal structure analysis of certain compounds. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, including related compounds. They conducted a three-step substitution reaction to obtain these compounds, confirmed their structures using various spectroscopic methods, and performed crystallographic and conformational analyses. Density functional theory (DFT) was employed to calculate molecular structures, showing consistency with crystal structures determined by X-ray diffraction. This study highlights the role of the compound in synthesizing intermediates for further structural analysis (Huang et al., 2021).
Polymer Synthesis
In the field of polymer science, this compound has applications in synthesizing polymers with specific properties. Welterlich et al. (2012) described the synthesis and characteristic properties of polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain. These polymers exhibited deep colors and were soluble in common organic solvents. The synthesis involved palladium-catalyzed polycondensation, demonstrating the compound's utility in producing polymers with unique optical properties (Welterlich et al., 2012).
Catalytic Applications
The compound is also relevant in catalytic processes. Huang et al. (2011) explored the catalytic enantioselective borane reduction of benzyl oximes, preparing various amines and their derivatives. The study utilized related compounds in the process, highlighting the compound's importance in catalytic reactions that produce chiral amines, which are significant in various chemical syntheses (Huang et al., 2011).
properties
IUPAC Name |
1-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN2O2/c1-19(2)20(3,4)25-21(24-19)17-14-23(13-15-9-6-5-7-10-15)18-16(17)11-8-12-22-18/h5-12,14H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYJAQWDYBJALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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